(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone

xanthine oxidase hyperuricemia enzyme inhibition

The compound (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone (CAS 7047-05-4), also referred to as Compound 6e in US11021454, belongs to the 2,3-diphenylquinoxaline family bearing a carbonyl-linked 4-ethylpiperazine. It has been profiled in primary screening as an inhibitor of xanthine oxidase (XO) and a DPPH radical scavenger, with quantitative activity data available from a single patent-specified assay cascade, enabling direct comparative ranking against its closest in-series analogs.

Molecular Formula C27H26N4O
Molecular Weight 422.5 g/mol
CAS No. 7047-05-4
Cat. No. B4231455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
CAS7047-05-4
Molecular FormulaC27H26N4O
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O/c1-2-30-15-17-31(18-16-30)27(32)22-13-14-23-24(19-22)29-26(21-11-7-4-8-12-21)25(28-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3
InChIKeyQMIRDHVDMROKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone (CAS 7047-05-4): Core Chemical Identity for Procurement Decisions


The compound (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone (CAS 7047-05-4), also referred to as Compound 6e in US11021454, belongs to the 2,3-diphenylquinoxaline family bearing a carbonyl-linked 4-ethylpiperazine [1]. It has been profiled in primary screening as an inhibitor of xanthine oxidase (XO) and a DPPH radical scavenger, with quantitative activity data available from a single patent-specified assay cascade, enabling direct comparative ranking against its closest in-series analogs [1][2].

Why a Simple Quinoxaline-6-Carbonyl Piperazine Replacement Cannot Guarantee Equivalent Performance: The (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone Case


Within the 2,3-diphenylquinoxaline-6-carbonyl piperazine series captured under US11021454, minor modifications to the terminal amide/amine substituent produce up to 2.7-fold variation in xanthine oxidase IC50 and 1.5-fold variation in DPPH radical scavenging IC50 when all compounds are tested in identical assay formats [1][2]. Therefore, a purchaser cannot simply assume that any generic 2,3-diphenylquinoxaline-6-carbonyl piperazine will deliver equivalent inhibitory or antioxidant potency—proof of identity-linked activity data is required.

Quantitative Differentiation Guide for (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone (CAS 7047-05-4)


Xanthine Oxidase Inhibition: Compound 6e vs. Compound 6d (IC50 Head-to-Head)

Compound 6e inhibits xanthine oxidase with an IC50 of 4,510 nM, which is 1.34-fold more potent than the closest in-series analog Compound 6d (IC50 = 6,040 nM) when evaluated in the same assay [1][2]. Both values were obtained under identical conditions.

xanthine oxidase hyperuricemia enzyme inhibition

Xanthine Oxidase Inhibition: Compound 6e vs. Compound 6b (2.7-Fold Potency Advantage)

Relative to Compound 6b (IC50 = 12,100 nM), Compound 6e demonstrates a 2.68-fold stronger inhibition of xanthine oxidase [1][2]. This difference highlights the superior contribution of the 4-ethylpiperazine carbonyl substituent.

lead optimization SAR xanthine oxidase inhibitor

Xanthine Oxidase Inhibition: Compound 6e Marginally Outperforms Compound 6f

Compound 6e (IC50 = 4,510 nM) shows a modest 1.10-fold advantage over Compound 6f (IC50 = 4,980 nM), indicating that the ethyl substituent on the piperazine is nearly equipotent to the indole-containing congener in this assay [1][2].

structure-activity relationship lead identification

DPPH Radical Scavenging: Balanced Antioxidant Profile While Not the Most Potent

In the DPPH radical scavenging assay, Compound 6e exhibits an IC50 of 6,470 nM, placing it between Compound 6d (IC50 = 4,200 nM, the most potent) and Compound 6b (IC50 = 5,610 nM) [1][2][3]. This positions Compound 6e as a moderate antioxidant within the series.

antioxidant DPPH assay free radical scavenging

Enzyme Binding Mode: Mixed-Type Competitive Inhibition with Sub-Micromolar Ki

Compound 6e displays a mixed-type competitive inhibition mode against xanthine oxidase with a Ki value of 3,430 nM, approximately 1.3-fold tighter than its IC50 under matched assay conditions [1]. This kinetic characterization is available only for Compound 6e in the public domain.

enzyme kinetics binding affinity mechanism of inhibition

Chemical Series Context: 6-Carbonyl Piperazine Motif as a Key Structural Differentiator

Unlike simpler 6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline (which lacks the carbonyl linker) or 2-phenylquinoxaline-6-carbonyl piperazines (which lack the 3-phenyl group), the target compound's unique combination of a 2,3-diphenyl substitution and a 6-carbonyl-4-ethylpiperazine creates a discrete chemotype [1][2]. This structural fingerprint is associated with the strongest XO inhibition observed so far in its immediate patent series.

chemical scaffold molecular diversity quinoxaline library

Optimal Use Cases for (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone Built on Verified Differentiation Evidence


Xanthine Oxidase Lead Identification and SAR Expansion

The compound's 4.51 µM XO IC50, confirmed mixed-type competitive binding (Ki 3.43 µM), and its 1.34- to 2.68-fold potency edge over direct in-series comparators position it as a superior starting hit for structure–activity relationship (SAR) campaigns focused on urate-lowering agents [1]. The availability of parallel DPPH data allows researchers to concurrently assess antioxidant liabilities.

Dual-Activity Chemical Probe for Oxidative Stress–Driven Disease Models

With a balanced XO/DPPH profile, Compound 6e can serve as a dual-activity chemical probe in cellular models of ischemia–reperfusion injury or hyperuricemia-associated oxidative damage, where simultaneous enzyme inhibition and moderate radical quenching are mechanistically desirable [1][2].

Quality Control Reference Material for In-Class Comparator Screening

Because its activity values are precisely quantified in the same experimental system as multiple in-series compounds, laboratories can employ Compound 6e as an internal standard or positive control when benchmarking newly synthesized 2,3-diphenylquinoxaline derivatives, ensuring cross-study reproducibility [1].

Patent Enabling and Freedom-to-Operate Evaluation

The compound appears in the claims and examples of US11021454 as a specifically exemplified entity; procurement and testing of authentic Compound 6e enables legal teams and medicinal chemistry groups to verify potency claims, compare with generic suppliers, and define the scope of existing intellectual property [2].

Quote Request

Request a Quote for (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.